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molecular formula C9H15NO2 B8584758 Ethyl 3-(cyclopropylamino)but-2-enoate CAS No. 213454-27-4

Ethyl 3-(cyclopropylamino)but-2-enoate

Cat. No. B8584758
M. Wt: 169.22 g/mol
InChI Key: KYZJZLYWFGSJSD-UHFFFAOYSA-N
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Patent
US07863302B2

Procedure details

A mixture of ethyl acetoacetate (5.00 mL, 39.3 mmol) and cyclopropylamine (3.27 mL, 47.1 mmol) is stirred at 40° C. for 3 h. The mixture is concentrated under high vacuum overnight to give the title compound (6.23 g, 94%) of the as an oil, which is used without further purification in the next reaction.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH:10]1([NH2:13])[CH2:12][CH2:11]1>>[CH2:8]([O:7][C:1](=[O:6])[CH:2]=[C:3]([NH:13][CH:10]1[CH2:12][CH2:11]1)[CH3:5])[CH3:9]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
3.27 mL
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
is stirred at 40° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C=C(C)NC1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.23 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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